2-(Propylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
An improved solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives has been reported using boric acid as a catalyst . This sustainable method combines non-hazardous neat conditions with benefits like excellent yield, straightforward workup, and the use of readily available and safe catalysts in the absence of any solvent .Molecular Structure Analysis
The molecular formula of 2-(Propylamino)nicotinic acid is C9H12N2O2. The molecular weight is 180.2 g/mol. More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis
A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy . In another study, trace amounts of nicotinic acid (NA) were added to 2 M ZnSO4 to prepare an optimized electrolyte for aqueous zinc ion batteries .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Propylamino)nicotinic acid can be inferred from similar compounds. For instance, nicotinic acid has a melting point of -79 °C and a boiling point of 247 °C . The molecular weight of 2-(Propylamino)nicotinic acid is 180.2 g/mol.Scientific Research Applications
Synthesis and Material Science
One of the primary applications of 2-(Propylamino)nicotinic acid derivatives involves their synthesis through hydrothermal reactions, which are noted for their efficiency and environmental friendliness. Zhenghua Li et al. (2012) demonstrated that 2-(arylamino)nicotinic acids could be synthesized from 2-chloronicotinic acid with aromatic amine derivatives at high temperatures, yielding moderate to excellent outcomes (Zhenghua Li, S. Xiao, Ronghui Liang, & Zhining Xia, 2012). Additionally, the study on polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid by S. Long et al. (2008) revealed insights into conformational polymorphism, showcasing the compound's versatility in material science (S. Long, S. Parkin, M. Siegler, ARTHUR CAMMERS, & Tonglei Li, 2008).
Pharmacological Research
In pharmacology, nicotinic acid and its derivatives have been extensively studied for their therapeutic potentials. For instance, the role of nicotinic acid in lipid metabolism and its anti-inflammatory properties have been a focus. Studies by Martina Lukasova et al. (2011) and others have demonstrated nicotinic acid's ability to inhibit atherosclerosis progression through receptor-mediated pathways, highlighting its potential beyond lipid modification (Martina Lukasova, C. Malaval, A. Gille, J. Kero, & S. Offermanns, 2011).
Industrial Applications
Dawid Lisicki et al. (2022) discussed the ecological methods for producing nicotinic acid, stressing the need for green chemistry in its industrial production. This review highlighted sustainable approaches to synthesizing nicotinic acid, underlining its importance in various industries, from pharmaceuticals to agriculture (Dawid Lisicki, K. Nowak, & Beata Orlińska, 2022).
Future Directions
properties
IUPAC Name |
2-(propylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYONGVMXQDSGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)nicotinic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.